

Halosulfuron-Methyl: A Technical Guide to its Synthesis and Chemical Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Halosulfuron*

Cat. No.: *B143276*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class.^[1] It is highly effective in controlling a wide range of broadleaf weeds and sedges in various agricultural and turfgrass settings.^{[1][2][3]} Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth.^{[1][2][4]} This document provides a comprehensive technical overview of the chemical structure and synthesis of **halosulfuron**-methyl, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure

Halosulfuron-methyl is chemically known as methyl 3-chloro-5-{{(4,6-dimethoxypyrimidin-2-yl)carbamoyl}sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate.^[1]

Chemical Formula: C₁₃H₁₅ClN₆O₇S^[1]

Molecular Weight: 434.81 g/mol ^[1]

CAS Number: 100784-20-1^[1]

Structure:

Synthesis of Halosulfuron-Methyl

The synthesis of **halosulfuron**-methyl is a multi-step process that can be achieved through various routes. Two prominent synthesis pathways are detailed below, based on publicly available patent literature.

Pathway 1: Synthesis via a Sulfonyl Chloride Intermediate

This pathway involves the synthesis of a key intermediate, methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, which is then coupled with 2-amino-4,6-dimethoxypyrimidine.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Halosulfuron**-methyl via a Sulfonyl Chloride Intermediate.

Step 1: Condensation to form 3-chloro-1-methylpyrazole-5-dimethylaminothiocarbonyloxy-4-methyl formate

- Reactants: 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate, Dimethylaminothioformyl chloride, Sodium hydroxide.
- Procedure: To a solution of 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate in a suitable solvent, add sodium hydroxide. Cool the mixture and then add

dimethylaminothioformyl chloride. The reaction is typically stirred for several hours at a controlled temperature.

Step 2: Rearrangement to form 3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl formate

- Procedure: The product from Step 1 is subjected to a transposition rearrangement reaction. This is often achieved by heating the compound in a suitable solvent.

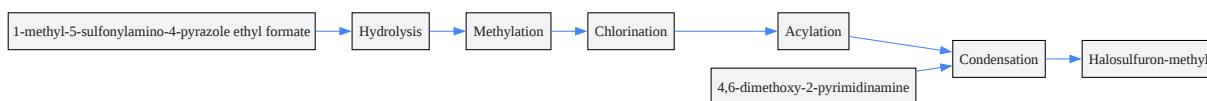
Step 3: Chlorosulfonation to form 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate

- Reactants: 3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl formate, Chlorine.
- Procedure: The rearranged product from Step 2 is treated with chlorine in a suitable solvent to yield the sulfonyl chloride intermediate.

Step 4: Ammoniation to form Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

- Reactants: 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate, Ammonia water.
- Procedure: The sulfonyl chloride intermediate is reacted with aqueous ammonia to form the sulfonamide.

Step 5: Coupling to form **Halosulfuron**-methyl


- Reactants: Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, 2-amino-4,6-dimethoxypyrimidine.
- Procedure: The sulfonamide intermediate is coupled with 2-amino-4,6-dimethoxypyrimidine in the presence of a suitable coupling agent and base to yield **halosulfuron**-methyl.

Step	Reactant 1	Reactant 2	Molar Ratio (1:2)	Solvent	Temperature (°C)	Yield (%)	Purity (%)
1	3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate	Dimethyl aminothioformyl chloride	1 : 1-1.2	-	-	-	-
4	3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate	Ammonia water	-	-	-	-	-

Note: Detailed quantitative data for all steps in this pathway is not fully available in the public domain.

Pathway 2: Synthesis starting from 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate

This alternative pathway begins with a different starting material and proceeds through a series of hydrolysis, methylation, chlorination, acylation, and condensation reactions.

[Click to download full resolution via product page](#)

Caption: Alternative Synthesis of **Halosulfuron-methyl**.

Step 1: Hydrolysis

- Reactant: 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate.
- Procedure: The starting material is hydrolyzed, typically under basic conditions followed by acidification.

Step 2: Methylation

- Procedure: The hydrolyzed product is then methylated.

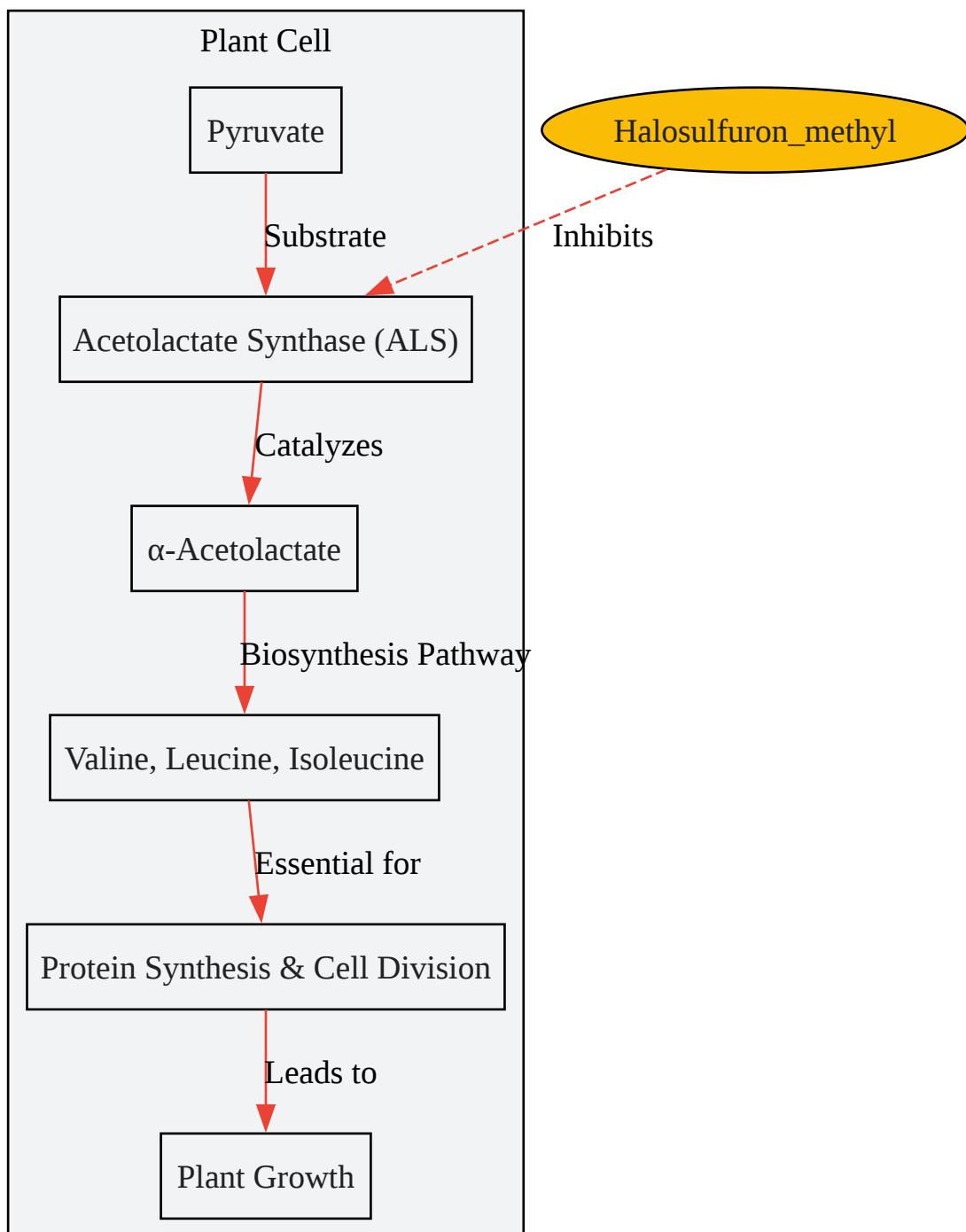
Step 3: Chlorination

- Procedure: A chlorination step is carried out to introduce the chlorine atom onto the pyrazole ring.

Step 4: Acylation

- Procedure: The chlorinated intermediate undergoes an acylation reaction.

Step 5: Condensation

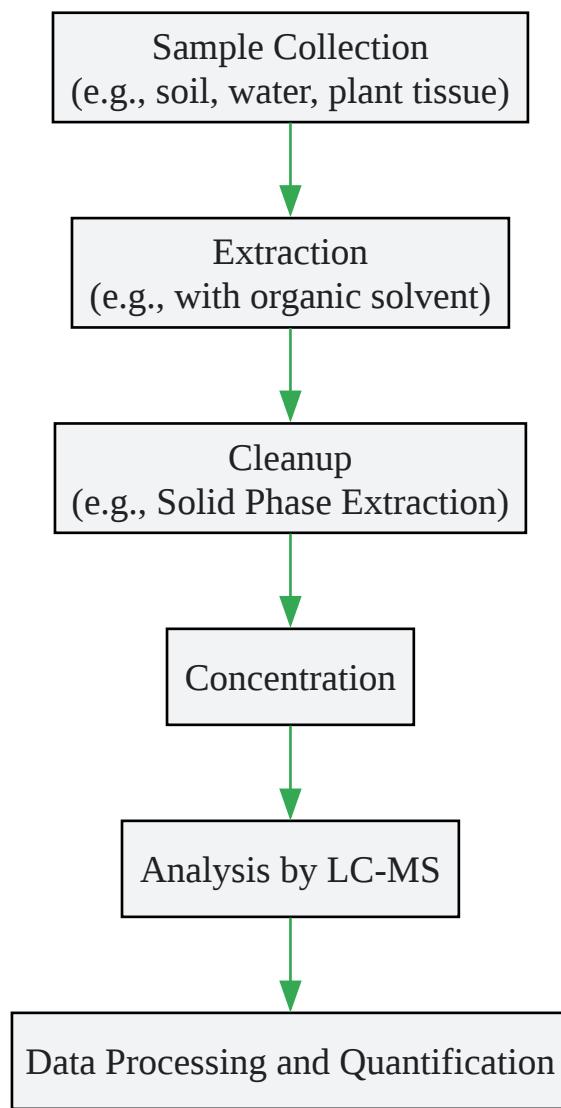

- Reactants: The acylated intermediate, 4,6-dimethoxy-2-pyrimidinamine.
- Procedure: The final step is a condensation reaction with 4,6-dimethoxy-2-pyrimidinamine to yield **halosulfuron-methyl**.^[5]

Step	Starting Material	Key Reagents	Solvent	Temperature (°C)	Yield (%)
1-5	1-methyl-5-sulfonylamino-4-pyrazole ethyl formate	NaOH, HCl, Methylating agent, Chlorinating agent, Acylating agent, 4,6-dimethoxy-2-pyrimidinamine	Various	Various	High

Note: This pathway is described as having the advantages of readily available raw materials, simple operation, higher yield, and lower cost, making it suitable for industrial production.[\[5\]](#) Specific quantitative data for each step is outlined in the corresponding patent literature.

Mechanism of Action: Signaling Pathway Inhibition

Halosulfuron-methyl's herbicidal activity stems from its ability to inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[\[1\]\[4\]](#) This enzyme is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[\[2\]](#) By blocking this pathway, **halosulfuron-methyl** effectively stops cell division and growth, leading to the death of susceptible weeds.[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of the ALS Pathway by **Halosulfuron-methyl**.

Experimental Workflow: Analysis of Halosulfuron-Methyl Residues

The analysis of **halosulfuron**-methyl residues in environmental or agricultural samples typically involves extraction, cleanup, and detection by a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS).

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for **Halosulfuron**-methyl Analysis.

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of **halosulfuron-methyl**, a significant herbicide in modern agriculture. The outlined synthesis pathways, derived from patent literature, offer valuable insights for chemical researchers and professionals. The elucidation of its mechanism of action and a typical analytical workflow further contributes to a comprehensive understanding of this compound. The provided data and diagrams serve as a foundational resource for further research and development in the field of agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. data.epo.org [data.epo.org]
- 2. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 3. US9617247B1 - Form of halosulfuron-methyl, a process for its preparation and use of the same - Google Patents [patents.google.com]
- 4. CN103319462A - Preparation method of halosulfuron methyl - Google Patents [patents.google.com]
- 5. CN105330649A - Preparation method of hingosulfuron-methyl - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Halosulfuron-Methyl: A Technical Guide to its Synthesis and Chemical Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143276#halosulfuron-methyl-synthesis-and-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com